2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyanophenyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction using 4-cyanobenzyl bromide.
Coupling Reaction: The protected amino group and the cyanophenyl group are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid.
Oxidation: The cyanophenyl group can be oxidized to form carboxylic acids or other derivatives.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Yields the free amino acid.
Oxidation: Yields carboxylic acids or other oxidized derivatives.
Substitution: Yields substituted derivatives with new functional groups.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyanophenyl group can act as a pharmacophore, while the Boc-protected amino group can be modified to enhance its activity or selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-cyanophenyl)acetic acid: Lacks the Boc protection, making it more reactive.
2-((tert-Butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of a cyano group, altering its chemical properties.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is unique due to the presence of both the Boc-protected amino group and the cyanophenyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in synthesis and research.
Properties
IUPAC Name |
2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQRGJCTILOATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585610 | |
Record name | [(tert-Butoxycarbonyl)amino](4-cyanophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111737-56-4 | |
Record name | [(tert-Butoxycarbonyl)amino](4-cyanophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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